(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

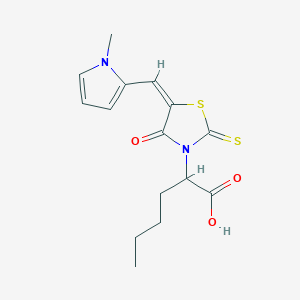

The compound (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative characterized by a hexanoic acid backbone linked to a 4-oxo-2-thioxothiazolidine core. The (E)-configured 1-methylpyrrole substituent at the 5-position introduces steric and electronic effects critical for its biological interactions. Thiazolidinones are well-studied for their antiviral, antimicrobial, and anti-inflammatory properties, with structural modifications (e.g., substituent type, chain length, and stereochemistry) significantly influencing activity .

Properties

IUPAC Name |

2-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-3-4-7-11(14(19)20)17-13(18)12(22-15(17)21)9-10-6-5-8-16(10)2/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,19,20)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIMMRBHCBVKJH-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CN2C)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article aims to consolidate available research findings, detailing its biological activity through various studies, including case studies and data tables.

The compound has the following chemical characteristics:

- Molecular Formula : C17H15N3O2S2

- Molecular Weight : 357.45 g/mol

- CAS Number : 868147-43-7

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Cancer Cell Proliferation : Compounds containing thiazolidinone moieties have been shown to inhibit cancer cell growth by interfering with cellular signaling pathways, leading to apoptosis in malignant cells .

- Antimicrobial Activity : The thioxothiazolidin structure is associated with antimicrobial properties, targeting bacterial cell walls and disrupting metabolic processes .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production, which can be beneficial in treating chronic inflammatory diseases .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and derivatives, providing insights into the efficacy of this compound.

Table 1: Summary of Biological Activities

Case Study 1: Antiproliferative Effects

A study demonstrated that a compound structurally similar to this compound significantly inhibited the growth of colorectal cancer cells by inducing apoptosis and altering macrophage polarization from M2 to M1 phenotype, enhancing antitumor immunity .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth through mechanisms that disrupt essential cellular functions. The study highlighted the potential for developing new antibiotics based on the thiazolidinone scaffold .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C17H15N3O2S2

- Molecular Weight : 357.45 g/mol

- CAS Number : 868147-43-7

These properties make it suitable for various applications in drug development and biological research.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. They can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. Studies have shown that modifications to the thiazolidinone core can enhance their potency against resistant strains of bacteria .

Antitumor Activity

Thiazolidinones have been recognized for their antitumor effects. The presence of specific substituents, such as the pyrrole moiety in this compound, may enhance its ability to induce apoptosis in cancer cells. This mechanism has been explored in several studies focusing on various cancer types, demonstrating promising results in vitro and in vivo .

Modulation of Biological Targets

The compound has been studied for its ability to modulate key biological targets involved in disease processes. For instance, it may act as a PPARγ modulator, which is crucial in regulating metabolic processes and has implications in diseases such as diabetes and cancer . The impact of such modulation can lead to therapeutic benefits in metabolic disorders.

Synthesis and Derivative Development

The synthesis of (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions that allow for the modification of its structure to optimize biological activity. Research has focused on:

- Modification of the C5 Position : Enhancing pharmacological profiles by altering substituents at this position.

- Hybrid Pharmacophore Approaches : Combining this compound with other active fragments to develop more potent derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazolidinone derivatives, including variants of the compound , against common pathogens. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability through apoptosis induction. Mechanistic studies revealed that these compounds could interfere with cell cycle progression, highlighting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis yields, and biological activities of the target compound with related derivatives:

Key Observations:

Substituent Effects: The 1-methylpyrrole group in the target compound may enhance lipophilicity compared to the 3-(4-methoxyphenyl)pyrazole in compound 13c . This could influence membrane permeability and target binding.

Piroxicam analogs with benzothiazinone cores exhibit distinct electronic profiles compared to thiazolidinones, impacting enzyme inhibition (e.g., HIV integrase) .

Biological Activity: While the target compound’s activity is uncharacterized, analogs like 13c and piroxicam derivatives show EC₅₀ values in the 20–25 µM range against HIV, suggesting thiazolidinones/benzothiazinones as promising scaffolds for antiviral development .

Research Findings and Mechanistic Insights

Docking and Target Interactions

- Molecular docking of piroxicam analogs (e.g., 13d) into HIV integrase (IN) reveals interactions with Mg²⁺ ions and catalytic residues (Asp64, Asp116) akin to raltegravir, a clinically used IN inhibitor .

- The thioxo group in thiazolidinones likely chelates metal ions, while the hexanoic acid chain may occupy hydrophobic regions of the active site, as seen in fatty acid-binding proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.